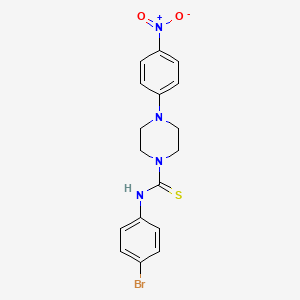

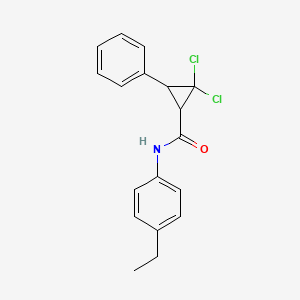

![molecular formula C10H5ClF3N3OS B4018032 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4018032.png)

3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Übersicht

Beschreibung

3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has attracted interest due to its potential applications in various fields, including medicinal chemistry and material science. The thiadiazole ring, in particular, is known for its biological activity, making compounds containing this moiety valuable for pharmaceutical development.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including structures similar to 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, typically involves the reaction of thioureas with acid chlorides or esters under controlled conditions to form the thiadiazole core. These methodologies allow for the introduction of various substituents on the thiadiazole ring, enabling the synthesis of a wide range of derivatives for further biological evaluation or material science applications (Mohamed et al., 2020).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, can be characterized using various spectroscopic techniques such as IR, NMR (both ^1H and ^13C), and mass spectrometry. These techniques provide insights into the compound's structural features, including the presence of functional groups and the molecular conformation (Pavlova et al., 2022).

Chemical Reactions and Properties

Thiadiazole derivatives can participate in various chemical reactions, including nucleophilic substitution and coupling reactions, enabling the modification of the thiadiazole core for targeted applications. The presence of the trifluoromethyl group in 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can influence the compound's reactivity and interaction with biological targets (Aliabadi et al., 2020).

Physical Properties Analysis

The physical properties of 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, such as solubility, melting point, and stability, are crucial for its application in drug development or material science. These properties can be tailored through structural modifications, allowing for the optimization of the compound for specific uses (Tiwari et al., 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are significantly influenced by the presence of electronegative substituents such as chloro and trifluoromethyl groups. These groups affect the electron distribution within the molecule, potentially enhancing the compound's ability to interact with biological targets or influencing its chemical stability and reactivity (Takikawa et al., 1985).

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Compound Development

The synthesis of compounds structurally similar to 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been a subject of research, with a focus on developing new heterocyclic compounds with potential applications. For example, Mohamed et al. (2020) conducted a study on the synthesis of related compounds, exploring their insecticidal activity against cotton leaf worm. They found that some synthesized compounds showed higher insecticidal activity compared to others, highlighting the potential of these compounds in pest control applications (Mohamed et al., 2020).

Anticancer Properties

Research into the anticancer properties of 1,3,4-thiadiazole-based compounds, which are structurally related to the chemical , has shown promising results. Aliabadi et al. (2020) synthesized a series of these compounds and evaluated their in vitro anticancer properties against various cancerous cell lines. They found that all tested derivatives exhibited significant cytotoxic activity, suggesting potential applications in cancer treatment (Aliabadi et al., 2020).

Spectroscopic and Biological Studies

The spectroscopic characterization and biological study of related heterocyclic compounds have been another area of focus. Patel et al. (2015) synthesized and characterized a novel series of these compounds, evaluating their antibacterial andantifungal activities. Their research revealed significant activity against both gram-positive and gram-negative bacteria, as well as various fungi, demonstrating the potential of these compounds in antimicrobial applications (Patel, Patel, & Shah, 2015).

Fluorescent and Photophysical Properties

The development of fluorescent compounds using thiadiazole structures is an emerging field. Zhang et al. (2017) synthesized a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes, studying their photophysical properties. They found that these compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, indicating potential applications in material science and imaging techniques (Zhang et al., 2017).

Nematocidal Activity

The exploration of nematocidal activities of compounds containing a 1,3,4-thiadiazole amide group, similar to the one , has shown promising results. Liu et al. (2022) synthesized a series of novel 1,2,4-oxadiazole derivatives containing this group and evaluated their nematocidal activities, revealing good efficacy against Bursaphelenchus xylophilus. This research suggests potential applications in agricultural pest control (Liu et al., 2022).

Eigenschaften

IUPAC Name |

3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N3OS/c11-6-3-1-2-5(4-6)7(18)15-9-17-16-8(19-9)10(12,13)14/h1-4H,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOLZBWICCHQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

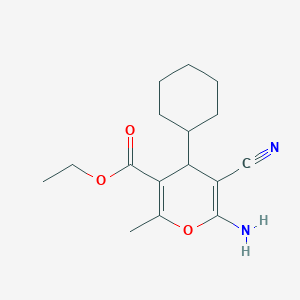

![2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B4017951.png)

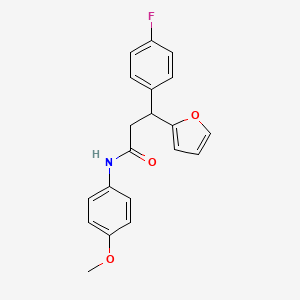

![N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4017969.png)

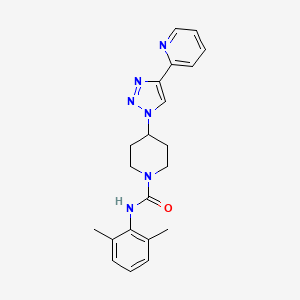

![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine](/img/structure/B4017977.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4017991.png)

![3-[(2-chloro-4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4018009.png)

![N-cyclohexyl-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B4018017.png)

![2,2,2-trifluoro-1-{1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4018020.png)

![3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide](/img/structure/B4018036.png)

![4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4018042.png)